Octyl-beta-D-glucopyranoside

Description

Foundational Role as a Non-ionic Detergent in Biomolecular Research

The primary and most foundational role of Octyl-β-D-glucopyranoside in biomolecular research is as a mild, non-ionic detergent. wikipedia.orgmedchemexpress.com It is extensively used to solubilize integral membrane proteins, extracting them from their native lipid bilayer environment while preserving their three-dimensional structure and biological function. scbt.comsigmaaldrich.commpbio.comnih.gov This gentle solubilization is crucial for a wide array of downstream applications.

Once solubilized, these proteins can be purified and functionally characterized. Researchers have successfully used OG to solubilize, reconstitute, and study numerous membrane-bound proteins such as receptors, transporters, ATPases, and ion channel complexes. nih.govserva.de Beyond simple solubilization, OG is instrumental in the preparation of lipid vesicles, also known as liposomes, which serve as model systems for studying membrane dynamics and protein-lipid interactions. sigmaaldrich.comagscientific.comsigmaaldrich.comaatbio.com

A key advantage of Octyl-β-D-glucopyranoside is its high critical micelle concentration (CMC), which facilitates its easy removal from protein solutions via dialysis or gel filtration. sigmaaldrich.comagscientific.comserva.deaatbio.com This property is particularly beneficial when compared to other detergents like bile salts, allowing for the isolation of purified proteins in a detergent-free environment, which is often a prerequisite for functional and structural assays. sigmaaldrich.commerckmillipore.com Its effectiveness has been demonstrated in various specialized techniques, including the crystallization of proteins for structural determination and the enhancement of oligosaccharide cleavage from glycoproteins. mpbio.commdpi.com

Amphipathic Molecular Architecture and its Determinants in Interfacial Activity

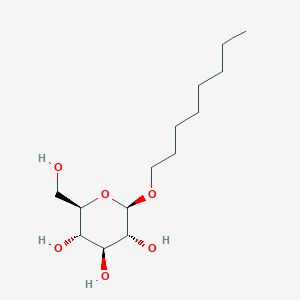

The efficacy of Octyl-β-D-glucopyranoside as a detergent is a direct consequence of its amphipathic molecular architecture. The molecule consists of two distinct parts: a hydrophilic β-D-glucopyranose head group and a hydrophobic octyl (eight-carbon) alkyl chain tail. leapchem.comscbt.com This dual nature allows it to interact with both aqueous environments and the nonpolar lipid tails within a biological membrane.

When the concentration of Octyl-β-D-glucopyranoside in an aqueous solution surpasses a specific threshold, known as the critical micelle concentration (CMC), its molecules self-assemble into aggregates called micelles. sigmaaldrich.comagscientific.com For OG, the CMC is notably high, typically reported in the range of 20-25 millimolar (mM). sigmaaldrich.comaatbio.commerckmillipore.com In these micelles, the hydrophobic octyl tails cluster together to form a nonpolar core, while the hydrophilic glucose heads remain exposed to the surrounding water. These micelles are characteristically small and uniform. sigmaaldrich.comagscientific.comsigmaaldrich.com

This micelle formation is the basis of its detergent action. The hydrophobic cores of the micelles can encapsulate the nonpolar regions of membrane proteins, effectively shielding them from the aqueous solvent and thus solubilizing them. ontosight.aiscbt.com The ability of OG to disrupt lipid bilayers and extract proteins without causing denaturation is attributed to its gentle nature, which preserves the native protein conformation. scbt.comnih.gov Studies using techniques like time-lapse atomic force microscopy have visualized how OG interacts with and solubilizes lipid bilayers, providing insights into its mechanism of action at the molecular level. nih.gov

Table 1: Physicochemical Properties of Octyl-β-D-glucopyranoside

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₁₄H₂₈O₆ | wikipedia.orgagscientific.comscbt.commpbio.com |

| Molecular Weight | ~292.37 g/mol | wikipedia.orgsigmaaldrich.comagscientific.commpbio.com |

| Appearance | White solid/powder | labmartgh.comchemicalbook.com |

| Critical Micelle Concentration (CMC) | 20-25 mM | sigmaaldrich.comagscientific.comaatbio.commerckmillipore.commdpi.com |

| Aggregation Number | 84 | sigmaaldrich.comaatbio.com |

| Average Micellar Weight | ~25,000 Da | aatbio.commdpi.com |

| Solubility | High in water | sigmaaldrich.comagscientific.com |

Historical Trajectories and Evolving Research Paradigms for Octyl-β-D-glucopyranoside Applications

The use of Octyl-β-D-glucopyranoside in biochemical research gained significant traction following the publication of an improved and more accessible synthesis method in 1978. wikipedia.org Initially, its application was primarily focused on the solubilization and reconstitution of membrane proteins, a critical step for their purification and basic functional analysis. ontosight.aiserva.denih.gov

Over the decades, the research paradigms for OG's application have evolved considerably. It has become a staple detergent in the high-resolution structural analysis of membrane proteins by X-ray crystallography and Nuclear Magnetic Resonance (NMR). labmartgh.commdpi.comtandfonline.com Its ability to form small, uniform micelles and maintain protein stability is highly advantageous for producing the high-quality crystals or homogenous solutions required for these techniques. labmartgh.com

Furthermore, research has expanded into creating and utilizing derivatives of OG to overcome certain limitations or to suit specific experimental needs. A notable example is n-Octyl-β-D-thioglucopyranoside (OTG), an analog where the oxygen atom of the glycosidic bond is replaced by a sulfur atom. wikipedia.org This modification makes OTG resistant to degradation by β-glucosidase enzymes, offering greater stability in certain biological assays. nih.govwikipedia.org OTG has a lower CMC than OG and has been shown to be effective for the solubilization and reconstitution of membrane proteins, in some cases providing more reproducible results. nih.gov More recently, chemoenzymatic methods have been developed to create anionic derivatives of alkyl glycosides, such as octyl-β-D-glucopyranoside uronic acid, by oxidizing the primary alcohol of the glucose head group. lu.seresearchgate.net This introduces pH-responsive properties, expanding the functional repertoire of these surfactants for new applications. lu.se These developments highlight a continuous effort to refine and adapt this class of detergents for increasingly complex and specific research questions in chemical biology and biophysics.

Table 2: Comparison of Octyl-β-D-glucopyranoside (OG) and its Thio-analog (OTG)

| Property | n-Octyl-β-D-glucopyranoside (OG) | n-Octyl-β-D-thioglucopyranoside (OTG) | Source(s) |

|---|---|---|---|

| Detergent Type | Non-ionic | Non-ionic | wikipedia.orgwikipedia.org |

| Linkage | β-glycosidic (C-O) | β-thioglycosidic (C-S) | ontosight.aiwikipedia.org |

| CMC | 20-25 mM | 9 mM | sigmaaldrich.comnih.govwikipedia.org |

| Enzyme Resistance | Susceptible to β-glucosidase | Resistant to β-glucosidase | nih.govwikipedia.org |

| Primary Use | Membrane protein solubilization, reconstitution, structural biology | Membrane protein solubilization, reconstitution (offers higher stability) | labmartgh.comnih.govwikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042234 | |

| Record name | Octyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | n-Octyl-beta-D-glucoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29836-26-8, 41444-50-2 | |

| Record name | Octyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29836-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl-beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029836268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-O-octyl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V109WUT6RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Physicochemical Characterization of Octyl β D Glucopyranoside Micellization and Solution Behavior

Quantitative Determination of Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental parameter that signifies the concentration at which surfactant monomers begin to aggregate into micelles. jsirjournal.com For octyl-β-D-glucopyranoside, the CMC in water is typically reported to be in the range of 18-20 mM. anatrace.comanatrace.com

Methodological Approaches for CMC Elucidation

Various techniques are employed to determine the CMC of surfactants by monitoring changes in the physical properties of the solution as a function of surfactant concentration. nih.gov

Surface Tension: One of the primary methods for CMC determination involves measuring the surface tension of the surfactant solution. As the concentration of octyl-β-D-glucopyranoside increases, it adsorbs at the air-water interface, leading to a decrease in surface tension. Once the CMC is reached and micelles form, the concentration of free monomers in the solution remains relatively constant, and thus the surface tension plateaus. The inflection point on a plot of surface tension versus the logarithm of the surfactant concentration corresponds to the CMC. jsirjournal.comresearchgate.net For octyl-β-D-glucopyranoside, the CMC has been determined to be 0.025 mol/L using this method. researchgate.net

Fluorescence Spectroscopy: This sensitive technique utilizes fluorescent probes to detect the formation of micelles. rsc.org The fluorescence emission spectrum of a probe can change based on the polarity of its microenvironment. When micelles form, the probe can partition into the hydrophobic core of the micelle, leading to a detectable change in fluorescence intensity or wavelength. This alteration in the fluorescence signal is plotted against the surfactant concentration to determine the CMC. nih.gov

Environmental Modulators of Octyl-β-D-glucopyranoside CMC

The CMC of octyl-β-D-glucopyranoside is not an immutable value but can be influenced by various components within the solution.

The intracellular environment is characterized by a high concentration of macromolecules, a condition known as macromolecular crowding. nih.gov This crowded environment can influence the stability and interactions of other molecules, including the self-assembly of surfactants. While specific quantitative data on the direct impact of macromolecular crowding on the CMC of octyl-β-D-glucopyranoside is not extensively detailed in the provided search results, the principle of macromolecular crowding suggests that the excluded volume effect could favor micellization, potentially lowering the CMC. nih.gov

The presence of proteins can also affect the micellization behavior of detergents. Detergents are employed to solubilize and stabilize membrane proteins by replacing the lipid membrane and forming protein-detergent complexes. mdpi.com This interaction can effectively reduce the concentration of free detergent available to form micelles, thus altering the apparent CMC.

The addition of electrolytes to a solution of a non-ionic surfactant like octyl-β-D-glucopyranoside can influence its CMC. Generally, the presence of salts in an aqueous solution of a non-ionic surfactant leads to a decrease in the CMC. chemsociety.org.ng This phenomenon is often attributed to the "salting-out" effect, where the electrolytes increase the hydrophobic effect, thereby promoting the aggregation of surfactant monomers at lower concentrations. For octyl-β-D-glucopyranoside, the CMC in the presence of 0.1 M NaCl has been reported to be approximately 23.4 mM. anatrace.comanatrace.com The effect of different electrolytes can vary, with some studies on other non-ionic surfactants showing that the magnitude of the CMC decrease can follow the Hofmeister series. chemsociety.org.ng

Elucidation of Micellar Aggregation Numbers and Structural Dimensions

Beyond the CMC, a comprehensive understanding of octyl-β-D-glucopyranoside's behavior in solution requires characterization of the micelles themselves, specifically their size and the number of monomers they contain (aggregation number).

Biophysical Techniques for Aggregation Number and Micellar Size Determination

A variety of biophysical techniques are utilized to measure the size and aggregation number of micelles.

Dynamic Light Scattering (DLS): This technique measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. From these fluctuations, the diffusion coefficient of the micelles can be determined, which in turn is used to calculate their hydrodynamic radius. acs.org For octyl-β-D-glucopyranoside micelles, DLS has been used to determine a hydrodynamic radius of 23 ± 3 Å in a 34 mM aqueous solution. researchgate.netnih.gov

Ultracentrifugation: Analytical ultracentrifugation is a powerful method for determining the molar mass of macromolecules and their complexes. By measuring the sedimentation and diffusion coefficients of the micelles, their molar mass can be calculated using the Svedberg equation. nih.gov This technique has been employed to re-estimate the size of octyl-β-D-glucopyranoside micelles, contributing to a range of reported micellar molecular weights. researchgate.netnih.gov

The aggregation number, which is the average number of surfactant monomers in a micelle, can be derived from the micellar molecular weight. wikipedia.org For octyl-β-D-glucopyranoside, a wide range of aggregation numbers, from 27 to 100, has been reported, corresponding to micellar molecular weights of 8,000 to 29,000. researchgate.netnih.gov Direct physical methods suggest an aggregation number of 75 ± 10 for a 34 mM aqueous solution. researchgate.netnih.gov

Interactive Data Table: Physicochemical Properties of Octyl-β-D-glucopyranoside

| Property | Value | Conditions | Technique |

| Critical Micelle Concentration (CMC) | ~18-20 mM | In Water | Multiple |

| Critical Micelle Concentration (CMC) | 23.4 mM | In 0.1 M NaCl | Not Specified |

| Critical Micelle Concentration (CMC) | 0.025 mol/L | In Water | Surface Tension |

| Aggregation Number | 27 - 100 | In Water | Multiple |

| Aggregation Number | 75 ± 10 | 34 mM Aqueous Solution | Direct Physical Methods |

| Micellar Molecular Weight | 8,000 - 29,000 g/mol | In Water | Multiple |

| Micellar Molecular Weight | 22,000 ± 3,000 g/mol | 34 mM Aqueous Solution | Direct Physical Methods |

| Hydrodynamic Radius | 23 ± 3 Å | 34 mM Aqueous Solution | Dynamic Light Scattering |

Probing the Micropolarity and Hydration Environment of Octyl-β-D-glucopyranoside Micelles

The environment within and around Octyl-β-D-glucopyranoside micelles plays a crucial role in their function as solubilizing agents. The micropolarity of the micellar environment has been investigated using techniques such as steady-state fluorescence acs.org. This method provides insights into the local polarity experienced by a probe molecule within the micelle acs.org.

The hydration of the micelle is a key factor in its stability and interaction with other molecules. Molecular dynamics simulations have provided a detailed picture of the hydration shell nih.gov. These simulations show that the hydroxyl oxygen atoms of the glucose headgroup are oriented outwards at the hydrophilic/hydrophobic interface nih.gov. This orientation allows them to form hydrogen bonds with surrounding water molecules, leading to effective hydration of the micelle surface nih.gov. The apparent molar volume and apparent molar isoentropic compressibility of Octyl-β-D-glucopyranoside in solution, which can be determined from density and speed of sound measurements, also provide information about hydration acs.org. From these measurements, hydration numbers for both the monomeric and micellar forms of the surfactant can be evaluated acs.orgnih.gov.

Thermodynamic Principles Governing Octyl-β-D-glucopyranoside Hydration and Self-Association in Aqueous Systems

The formation of micelles by Octyl-β-D-glucopyranoside in aqueous solutions is a spontaneous process driven by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°mic) is a key parameter that quantifies the spontaneity of this process. It has been determined from the critical micelle concentration (CMC) and is consistent with the free energy of interactions between the hydrophobic octyl chains through the water phase nih.gov.

The transfer of Octyl-β-D-glucopyranoside from an aqueous phase to a lipid bilayer, a process analogous to the initial stages of membrane protein solubilization, has been studied using isothermal titration calorimetry nih.gov. This research reveals that the interaction is characteristic of a hydrophobic binding equilibrium nih.gov. The thermodynamic parameters for this transfer into 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayers are summarized in the table below.

| Thermodynamic Parameter | Value |

| Partition Coefficient (K) | 120 ± 10 M-1 |

| Molar Binding Enthalpy (ΔH°D) | 1.3 ± 0.15 kcal/mol |

| Free Energy of Binding (ΔG°D) | -5.2 kcal/mol |

| Molar Heat Capacity (ΔCP) | -75 cal K-1 mol-1 |

The large negative heat capacity and near-zero enthalpy of transfer are hallmarks of the hydrophobic effect, which is a major driving force for the self-association of amphiphilic molecules like Octyl-β-D-glucopyranoside in water nih.gov. The adsorption of the surfactant at the air-water interface is also an important aspect of its solution behavior, and the Gibbs standard free energy of adsorption has been determined using various isotherm equations nih.gov. These thermodynamic studies provide a fundamental understanding of the forces governing the hydration and self-assembly of Octyl-β-D-glucopyranoside in aqueous environments.

Advanced Synthetic Strategies and Purification Methodologies for Octyl β D Glucopyranoside

Chemical Synthesis Routes for Octyl-β-D-glucopyranoside Production

Chemical synthesis offers a robust and well-established avenue for producing Octyl-β-D-glucopyranoside. The primary methods involve the formation of a glycosidic bond between a glucose derivative and octanol (B41247), a process known as glycosylation.

One of the most venerable and effective methods for glycoside synthesis is the Koenigs-Knorr reaction. nih.govresearchgate.net This protocol involves the reaction of a glycosyl halide with an alcohol. nih.gov In the synthesis of Octyl-β-D-glucopyranoside, this typically involves the condensation of a protected glucose derivative, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose), with 1-octanol. researchgate.net

The reaction is traditionally promoted by heavy metal salts, such as silver carbonate, which act as halophilic promoters to activate the glycosyl halide and facilitate the substitution by the alcohol. nih.govresearchgate.netinterchim.fr A critical aspect of this protocol is the stereochemical control at the anomeric carbon (C1). The presence of a participating group, like the acetyl group at the C2 position of the glucose ring, provides anchimeric assistance. This neighboring group participation leads to the formation of a stable intermediate, which ensures that the subsequent nucleophilic attack by the octanol occurs from the opposite face, resulting predominantly in the desired 1,2-trans stereoisomer, which is the β-anomer. nih.gov

Following the glycosylation reaction, a deprotection step is necessary to remove the acetyl protecting groups. This is commonly achieved by transesterification using a catalytic amount of sodium methoxide (B1231860) in methanol, a process known as Zemplén deacetylation, to yield the final Octyl-β-D-glucopyranoside. researchgate.net

To overcome the high cost and potential toxicity associated with traditional heavy metal salt promoters like silver or mercury compounds, more efficient and economical catalysts have been developed. nih.govresearchgate.net One notable advancement is the use of zinc oxide (ZnO) as a catalyst for the synthesis of Octyl-β-D-glucopyranoside. researchgate.net

The zinc oxide-catalyzed pathway follows a similar route, reacting 2,3,4,6-tetra-acetyl bromo-glucose with octanol to form the intermediate 1-octyl-2,3,4,6-tetra-acetyl-β-D-glucopyranoside. google.com Zinc oxide is advantageous because it is inexpensive, stable, and simplifies the operational procedure. researchgate.net The proposed mechanism suggests that zinc oxide not only catalyzes the reaction but also acts as an acid-binding agent, neutralizing the hydrogen bromide generated during the reaction. This process can achieve yields of up to 65%. researchgate.net The final product is obtained after a subsequent deacetylation reaction. researchgate.netgoogle.com

| Parameter | Description |

|---|---|

| Reactants | 2,3,4,6-tetra-acetyl bromo-glucose, 1-octanol |

| Catalyst | Zinc Oxide (ZnO) |

| Reactant Mass Ratio (Bromo-glucose:Octanol:ZnO) | 1 : (0.3 - 3) : (0.098 - 2) |

| Reaction Temperature | 20°C - 120°C |

| Reaction Time | 12 - 48 hours |

| Optional Solvent | Ethyl acetate, acetone, methylene (B1212753) dichloride, or toluene |

| Intermediate Product | 1-octyl-2,3,4,6-tetra-acetyl-β-D-glucopyranoside |

| Final Yield | Up to 65% |

Biocatalytic Approaches for Octyl-β-D-glucopyranoside Biosynthesis

Biocatalytic methods provide a green alternative to chemical synthesis, utilizing enzymes under mild reaction conditions to produce alkyl glycosides. These processes are highly selective and can reduce the need for protecting groups and the generation of hazardous waste.

The enzymatic synthesis of Octyl-β-D-glucopyranoside can be achieved using β-glucosidases, which catalyze the transfer of a glucosyl moiety from a donor to an acceptor molecule, in this case, octanol. nih.govsigmaaldrich.com This process is known as transglucosylation. An effective biocatalyst for this reaction is the thermotolerant yeast Pichia etchellsii, which displays cell wall-bound β-glucosidase activity. nih.govsigmaaldrich.com

In this system, whole cells of Pichia etchellsii are used directly in a micro-aqueous medium. nih.govsigmaaldrich.com The reaction proceeds by transferring a glucose unit from a glucosyl donor, such as p-nitrophenyl β-D-glucopyranoside (pNPG) or methyl-β-D-glucopyranoside, to 1-octanol. researchgate.netnih.gov This whole-cell approach is advantageous as it avoids costly enzyme purification and immobilization steps. The enzyme's location on the cell wall makes it readily accessible to the substrates. nih.govsigmaaldrich.com

Optimizing the reaction conditions is crucial for maximizing the yield and efficiency of the biocatalytic synthesis. Several parameters significantly influence the outcome of the transglucosylation reaction catalyzed by Pichia etchellsii. nih.govsigmaaldrich.com

Key factors include the initial water activity (aw), glucosyl donor concentration, and the amount of enzyme. nih.govsigmaaldrich.com Studies have shown that an initial water activity in the range of 0.33–0.64 is favorable for the synthesis. nih.govsigmaaldrich.com By carefully controlling these variables and implementing strategies such as a batch replacement approach, a product concentration of 30 mM can be achieved in four hours, with a conversion yield of nearly 70% based on the pNPG donor. nih.govsigmaaldrich.com When using methyl-β-D-glucopyranoside as the donor, a yield of approximately 60% can be reached in a scaled-up reactor. researchgate.net

| Parameter | Description |

|---|---|

| Biocatalyst | Whole cells of Pichia etchellsii with cell wall-bound β-glucosidase |

| Reaction Type | Transglucosylation |

| Glucosyl Donors | p-nitrophenyl β-D-glucopyranoside (pNPG), Methyl-β-D-glucopyranoside |

| Glucosyl Acceptor | 1-octanol |

| Optimal Water Activity (aw) | 0.33 - 0.64 |

| Yield (with pNPG donor) | ~70% conversion, 30 mM concentration in 4h |

| Yield (with Methyl-β-D-glucopyranoside donor) | ~60% conversion in a 50 mL reactor |

Chromatographic and Physical Purification Techniques for Octyl-β-D-glucopyranoside

Regardless of the synthetic route, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. Commercial preparations of Octyl-β-D-glucopyranoside can be contaminated with ionic or UV-absorbing compounds, which necessitates rigorous purification. nih.gov

A common initial workup for the chemical synthesis route, following the deacetylation step, involves neutralization, filtration, and removal of the solvent under reduced pressure. google.com For higher purity, chromatographic techniques are essential. Mixed-bed ion-exchange chromatography is effective for removing ionic impurities. nih.gov

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique used for both the analysis and purification of Octyl-β-D-glucopyranoside. nih.govoup.comnih.gov This method separates molecules based on their hydrophobicity. Using a reverse-phase column (such as a C8 or C18), Octyl-β-D-glucopyranoside can be effectively separated from more polar impurities and byproducts. oup.comnih.gov Detection is often achieved with a refractive index (RI) detector or an evaporative light-scattering detector (ELSD), as the compound lacks a strong UV chromophore. nih.govoup.comnih.gov

Applications of Octyl β D Glucopyranoside in Membrane Protein Biochemistry and Structural Biology

Detergent-Mediated Solubilization and Isolation of Integral Membrane Proteins

The primary application of Octyl-β-D-glucopyranoside is the extraction of integral membrane proteins from their native lipid bilayer environment. creative-biolabs.comcreative-biolabs.com Its effectiveness is attributed to its amphipathic nature, possessing a hydrophilic glucose headgroup and a hydrophobic octyl tail, which allows it to interact with and disrupt the lipid membrane.

The solubilization of a lipid bilayer by Octyl-β-D-glucopyranoside is a multi-stage process that depends on the detergent concentration.

Partitioning of Monomers: At concentrations below its CMC, OG monomers partition from the aqueous phase into the lipid bilayer. nih.govhbku.edu.qanih.gov This insertion primarily affects the hydrophobic core of the membrane. Studies using solid-state 2H-NMR have shown that OG insertion significantly increases the fluctuations of fatty acyl chain segments in the inner part of the bilayer, while having minimal influence on the lipid headgroup region until concentrations approach the point of bilayer disruption. nih.govhbku.edu.qa This indicates that the initial perturbation is focused on the membrane's hydrophobic interior.

Membrane Saturation and Formation of Mixed Micelles: As the concentration of OG in the membrane increases, the bilayer becomes saturated. researchgate.net At and above the CMC, the detergent begins to form mixed micelles, which are small, discoidal structures composed of lipids, protein, and detergent molecules. researchgate.net Time-lapse atomic force microscopy (AFM) has visualized this process, showing that below the CMC, OG can disorganize lipid packing, while at concentrations above the CMC, it can provoke the complete and immediate desorption of the bilayer. researchgate.netnih.gov

Complete Solubilization: With a sufficient concentration of detergent, the entire membrane structure is disrupted, resulting in a solution of protein-lipid-detergent mixed micelles and lipid-detergent micelles. d-nb.info The integral membrane protein is now solubilized, with its hydrophobic transmembrane surfaces shielded from the aqueous environment by the hydrophobic tails of the OG molecules.

The interaction is characterized by a hydrophobic binding equilibrium. nih.govhbku.edu.qa Isothermal titration calorimetry studies have defined the thermodynamics of OG transfer to a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayer with a partition coefficient (K) of approximately 120 M⁻¹. nih.govhbku.edu.qanih.gov

While OG is considered a mild detergent, care must be taken to maintain the structural and functional integrity of the target protein during extraction. nih.govmdpi.com

Detergent Concentration: The concentration of OG must be carefully optimized. It needs to be above the CMC to ensure solubilization but excessive concentrations can lead to protein denaturation. nih.gov Screening different concentrations is a critical first step.

Additives and Stabilizers: The stability of many membrane proteins is enhanced by the presence of specific lipids or lipid-like molecules. nih.gov Adding lipids such as cholesterol or specific phospholipids (B1166683) to the solubilization buffer can help maintain the native lipid environment around the protein, thereby preserving its conformation and activity. nih.govsciengine.com

Gentle Solubilization Conditions: Performing the solubilization at low temperatures (e.g., 4°C) can help to minimize protein degradation and loss of activity. The pH and ionic strength of the buffer should also be optimized for the specific protein of interest.

Rapid and Efficient Purification: Once solubilized, the protein should be purified promptly to remove it from the harsh solubilizing environment and transfer it into a more stable detergent-containing buffer, often with a lower detergent concentration. cancer.gov It is common to use one detergent for initial solubilization and another for subsequent purification and crystallization steps. cancer.gov

Functional Reconstitution of Membrane Proteins with Octyl-β-D-glucopyranoside

After successful solubilization and purification, it is often necessary to re-insert the membrane protein into a lipid bilayer to study its function or for certain structural analyses. OG's high CMC is a significant advantage in these protocols, as it can be readily removed to trigger the formation of proteoliposomes or other lipid-based systems. sigmaaldrich.comserva.de

The most common method for reconstitution is detergent-mediated reconstitution into liposomes (proteoliposomes). d-nb.inforesearchgate.net

The general procedure involves several steps:

Mixing Components: The purified protein, still in an OG-containing solution, is mixed with pre-formed liposomes or detergent-solubilized lipids. d-nb.inforesearchgate.net The presence of OG helps to destabilize the liposomes, allowing for the insertion of the membrane protein. researchgate.net

Detergent Removal: The key step is the slow and controlled removal of the OG. d-nb.info As the detergent concentration drops below its CMC, the lipid molecules self-assemble into a bilayer, incorporating the membrane protein in the process. acs.org Common methods for OG removal include:

Dialysis: Due to its high CMC and small monomer size, OG is efficiently removed by dialysis against a detergent-free buffer. sigmaaldrich.comserva.deinterchim.fr

Gel Filtration Chromatography: Passing the mixture through a size-exclusion column separates the newly formed, large proteoliposomes from the smaller, free detergent micelles and monomers. serva.de

Adsorption with Beads: Hydrophobic beads (e.g., Bio-Beads) can be added to the mixture to selectively adsorb the detergent molecules. researchgate.net

This process has been successfully used to reconstitute a variety of membrane proteins, including transporters and ion channels, into vesicles for functional assays. serva.ded-nb.infopnas.org

In addition to traditional liposomes, OG is instrumental in the assembly of more sophisticated, engineered membrane mimetics that are highly valuable for structural biology.

Nanodiscs: These are soluble, nanoscale phospholipid bilayers encircled by a "belt" of membrane scaffold proteins (MSPs). mdpi.comnih.gov They provide a more native-like and homogenous environment than detergent micelles. cusabio.com The assembly process typically involves mixing the detergent-solubilized membrane protein with lipids and MSPs in the presence of a detergent like OG or sodium cholate. nih.govnih.gov Subsequent removal of the detergent triggers the self-assembly of the nanodisc, trapping a single protein molecule (or oligomer) within the lipid patch. nih.gov OG has been successfully used as the detergent in numerous nanodisc assembly protocols. nih.gov

Bicelles: Bicelles are discoidal lipid structures composed of a planar bilayer region of long-chain phospholipids, with the rim stabilized by a short-chain lipid or a detergent like OG. mdpi.com These systems are particularly useful in NMR spectroscopy and have also been applied in crystallization. The use of detergents like OG helps to control the size and stability of the bicellar particles.

High-Resolution Structural Determination of Membrane Proteins

Obtaining high-resolution atomic structures of membrane proteins remains a significant challenge. Octyl-β-D-glucopyranoside has played a role in the structural determination of numerous membrane proteins by both X-ray crystallography and cryo-electron microscopy (cryo-EM). medchemexpress.comnih.govresearchgate.net

Role in Membrane Protein Crystallization Technologies

Octyl-β-D-glucopyranoside (OG), a non-ionic alkyl-glucoside detergent, is a cornerstone in the field of membrane protein structural biology. mpbio.com It is recognized as one of the most frequently utilized detergents for the solubilization and subsequent crystallization of membrane proteins. mdpi.comnih.gov Its popularity stems from a favorable combination of physicochemical properties, including a high critical micelle concentration (CMC) and the formation of small, uniform micelles, which are advantageous for forming well-ordered protein-detergent complexes amenable to crystallization. mdpi.com Historically, it has been instrumental in obtaining high-resolution structures of various membrane proteins, including bacteriorhodopsins, photosynthetic complexes, and aquaporins. mdpi.com

The detergent's primary function is to create a soluble, stable protein-detergent complex (PDC) by forming a micelle around the hydrophobic, transmembrane domains of the protein, effectively mimicking the native lipid bilayer. nih.gov This process is essential for extracting the protein from the cell membrane and maintaining its structural integrity in an aqueous environment, a prerequisite for crystallization trials. nih.gov

Table 1: Physicochemical Properties of Octyl-β-D-glucopyranoside

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₄H₂₈O₆ | mdpi.com |

| Molecular Weight | 292.37 g/mol | mpbio.com |

| Critical Micelle Concentration (CMC) | 20-25 mM (0.53% - 0.73% w/v) | mdpi.com |

| Aggregation Number | 27 - 100 | researchgate.net |

| Micelle Molecular Weight | ~8 kDa - 29 kDa | mdpi.comresearchgate.net |

| Micelle Hydrodynamic Radius | 15 Å - 23 Å | nih.gov |

Empirical Screening and Rational Design for Crystal Growth Optimization

The crystallization of membrane proteins remains a largely empirical process, often requiring the screening of hundreds to thousands of different chemical conditions to identify those that promote crystal formation. researchgate.net Due to its long history of success and well-characterized properties, Octyl-β-D-glucopyranoside is a standard component in commercially available and laboratory-developed crystallization screening kits. Its high CMC is particularly beneficial, as it allows for the removal of excess, non-protein-bound detergent through methods like dialysis, which can be crucial for initiating crystallization. researchgate.net

Rational design strategies leverage the specific properties of OG to optimize crystal growth. The small and discrete size of OG micelles (~25 kDa) minimizes the volume of the detergent belt around the protein, which can increase the likelihood of forming favorable protein-protein contacts necessary for building a crystal lattice. mdpi.comresearchgate.net For certain classes of proteins, such as aquaporins and rhodopsins, the chemical nature of OG's glucose headgroup and octyl chain length has proven to be particularly compatible, leading to its frequent use in rational approaches to crystallize these targets. mdpi.com The detergent's ability to form various lyotropic liquid crystal phases in water can also influence the phase behavior of the protein-detergent complex, a factor that is considered in the rational design of crystallization experiments. nih.gov

Detergent-Assisted Co-crystallization Approaches

In detergent-assisted crystallization, the detergent micelle is an integral part of the crystal lattice, mediating interactions between adjacent protein molecules. The success of this approach depends heavily on the homogeneity and stability of the protein-detergent complex. nih.gov Octyl-β-D-glucopyranoside facilitates the formation of these uniform complexes, which are then subjected to crystallization trials, most commonly using vapor diffusion techniques. nih.gov

In some co-crystallization strategies, OG is used in combination with other molecules, such as lipids or different detergents, to fine-tune the properties of the micelle and promote crystal contacts. For instance, the inclusion of small amounts of lipids can sometimes improve crystal packing. Furthermore, related compounds like n-octyl-beta-D-thioglucopyranoside have been shown to be highly effective in producing large and coherent two-dimensional crystals of membrane proteins, which are valuable for structural analysis by electron crystallography. nih.gov This highlights a broader strategy where the core structure of an octyl-glycoside is used, sometimes in modified forms or mixtures, to enhance crystallization outcomes. nih.gov

Essential Component in Cryo-Electron Microscopy (Cryo-EM) Specimen Preparation

Prior to the "resolution revolution" in cryo-electron microscopy, Octyl-β-D-glucopyranoside was one of the most prevalent and successful detergents used for purifying membrane proteins for structural analysis. mdpi.com As a mild, non-ionic detergent, it effectively extracts proteins from the membrane while preserving their stability and native conformation. mdpi.com This solubilization into OG micelles is a critical first step for preparing a homogenous sample, which is a prerequisite for successful single-particle cryo-EM analysis. researchgate.net Its utility extends from initial protein purification to the final preparation of the vitrified specimen on EM grids. researchgate.netprotocols.io

Impact on Sample Vitrification and Particle Distribution for Cryo-EM

Successful cryo-EM requires the preparation of a thin layer of vitrified (non-crystalline) ice containing well-dispersed, randomly oriented protein particles. The choice and concentration of detergent significantly impact this process. A major challenge in specimen preparation is the tendency of protein particles to adsorb to the air-water interface, which can lead to denaturation, aggregation, and a non-random, preferred orientation of particles. elifesciences.org

The presence of an Octyl-β-D-glucopyranoside micelle around the membrane protein helps to shield its hydrophobic surfaces, mitigating aggregation. Moreover, supplementing the protein sample with a low concentration of OG (e.g., a final concentration of 0.05%) immediately before plunge-freezing can be a crucial step. protocols.io This can alter the surface tension of the solution and improve the particle distribution within the holes of the cryo-EM grid, preventing particles from clustering at the carbon support or the air-water interface. protocols.iocore.ac.uk By ensuring a more uniform and random distribution of particles in the vitreous ice, OG contributes directly to the collection of high-quality data necessary for high-resolution 3D reconstruction. core.ac.uk

Advances in Cryo-EM Structural Elucidation Using Octyl-β-D-glucopyranoside

The revolutionary advancements in cryo-EM technology, including direct electron detectors and sophisticated image processing software, have made it possible to determine macromolecular structures to near-atomic resolution. researchgate.netnih.gov These technological leaps have allowed for the successful structural elucidation of numerous membrane proteins that were prepared and stabilized using classic detergents like Octyl-β-D-glucopyranoside. mdpi.comresearchgate.net

The ability to solve high-resolution structures of targets like G protein-coupled receptors (GPCRs) and other complex membrane proteins has been a significant breakthrough for structure-based drug discovery. technologynetworks.com While newer detergents have been developed, the foundational role of OG in establishing protocols for membrane protein solubilization and stabilization remains significant. mdpi.comresearchgate.net The wealth of knowledge accumulated from crystallization studies using OG has been successfully transferred to cryo-EM, enabling researchers to obtain high-resolution structural insights into proteins that have historically been challenging to analyze. researchgate.netnottingham.ac.uk

Utility in Cell-Free Protein Synthesis (CFPS) for Membrane Protein Production

Cell-free protein synthesis (CFPS) has emerged as a powerful in-vitro platform for producing proteins without the use of living cells. creative-biostructure.combetalifesci.com This system is particularly advantageous for expressing membrane proteins, as it bypasses the cellular transport machinery and circumvents the potential toxicity that these proteins often exhibit when overexpressed in live cells. nih.govcreative-biostructure.com A primary challenge in CFPS of membrane proteins, however, is preventing the aggregation of the hydrophobic nascent polypeptide as it is synthesized.

To address this, the open nature of the CFPS reaction environment allows for the addition of components that mimic a membrane environment. creative-biostructure.com Octyl-β-D-glucopyranoside is frequently used for this purpose, acting as a "soluble membrane mimetic". creative-biostructure.com When added directly to the cell-free reaction mixture, OG micelles are present to capture the transmembrane domains of the protein as they emerge from the ribosome. This co-translational solubilization prevents aggregation and facilitates the proper folding of the newly synthesized membrane protein, resulting in a higher yield of soluble, and often functional, protein for downstream applications such as structural studies and functional assays. creative-biostructure.comnih.gov

Production of Complex Eukaryotic and Mammalian Membrane Proteins in Cell-Free Systems

Cell-free protein synthesis (CFPS) has emerged as a powerful platform for producing membrane proteins that are often toxic or difficult to express in traditional cell-based systems. nih.govspringernature.com The open nature of CFPS allows for direct manipulation of the reaction environment, making it possible to add components like detergents and lipids that facilitate the proper folding and insertion of nascent membrane proteins. Octyl-β-D-glucopyranoside plays a crucial role in several strategies for the cell-free synthesis of complex eukaryotic and mammalian membrane proteins, including multi-pass transmembrane proteins, ion channels, and G-protein coupled receptors (GPCRs). nih.govnih.gov

One primary application of Octyl-β-D-glucopyranoside is in the preparation of lipid-based scaffolds, such as liposomes or nanodiscs, which provide a membrane environment for the co-translational insertion of the synthesized protein. While some methods aim for direct, detergent-free insertion into these scaffolds, the preparation of the components themselves often requires detergents. For instance, in studies involving the reconstitution of the bacterial translocon complex (SecYEG) into liposomes for cell-free insertion studies, Octyl-β-D-glucopyranoside is used to solubilize the purified translocon before it is mixed with phospholipids to form proteoliposomes. frontiersin.org This approach allows researchers to study the insertion mechanism of complex proteins in a controlled, artificial environment.

In other applications, Octyl-β-D-glucopyranoside is used more directly to maintain the solubility of the target membrane protein as it is being synthesized. The detergent can be included in the cell-free reaction to form micelles that capture the hydrophobic transmembrane domains of the nascent polypeptide chain, preventing aggregation and promoting proper folding. springernature.com This is particularly important for eukaryotic proteins that may have complex topologies and are prone to misfolding. A wheat cell-free system, for example, has been used to successfully synthesize a wide array of human channel proteins, which are then integrated into liposomes, demonstrating the utility of these systems for producing functional mammalian proteins. nih.gov

The table below summarizes key research findings on the use of Octyl-β-D-glucopyranoside in the cell-free production of complex membrane proteins.

| Target Protein Type | Organism/System | Role of Octyl-β-D-glucopyranoside | Research Finding |

| Bacterial Translocon (SecYEG) | E. coli (reconstituted in liposomes) | Solubilization and reconstitution of the translocon into liposomes. frontiersin.org | Enabled the creation of proteoliposomes with functional translocon machinery for in vitro studies of co-translational protein insertion. frontiersin.org |

| Human Ion Channels | Human (Wheat cell-free system) | Not directly in synthesis, but a key detergent for solubilization and reconstitution in functional assays like planar lipid bilayer analysis. nih.gov | 95% of 250 tested human channel proteins were successfully synthesized; 80% of tested voltage-gated potassium channels were functional. nih.gov |

| General Membrane Proteins | Various (E. coli cell-free system) | Direct addition to the reaction to form micelles for co-translational solubilization. nih.govspringernature.com | Enables the production of membrane proteins by direct translation into detergent micelles, preventing aggregation and facilitating folding. nih.govspringernature.com |

| TMEM16 Scramblases | Eukaryotic | Lysis of proteoliposomes to release trapped ions for functional flux measurements. nih.gov | Used as a lytic agent to disrupt vesicles in a controlled manner for quantifying the activity of reconstituted channel proteins. nih.gov |

Engineering Artificial Cell Constructs Utilizing Octyl-β-D-glucopyranoside for Protein Synthesis

The construction of "artificial cells" or protocells is a key goal in synthetic biology, aiming to create minimal, cell-like structures that can perform specific, programmed functions. nih.gov A common approach involves encapsulating a cell-free protein synthesis system within a lipid vesicle, often a giant unilamellar vesicle (GUV), creating a bioreactor capable of in situ protein production. nih.gov Octyl-β-D-glucopyranoside is instrumental in the engineering of these constructs, primarily by enabling the incorporation of functional membrane proteins into the vesicle's lipid bilayer.

The creation of functional artificial cells often requires the membrane to be equipped with proteins such as pores, channels, or receptors to facilitate communication with the external environment. nih.gov However, inserting these proteins into a pre-formed vesicle is challenging. A more effective strategy involves first reconstituting the desired membrane protein into small unilamellar vesicles (SUVs) to create proteoliposomes, a process that heavily relies on detergents. Octyl-β-D-glucopyranoside is used to solubilize both the purified membrane protein and the lipids. When the detergent is slowly removed (e.g., by dialysis), the components self-assemble into proteoliposomes with the protein correctly embedded in the bilayer. mdpi.com

These engineered proteoliposomes can then be used as building blocks for larger artificial cell constructs. For example, methods like gel-assisted swelling can be used to form GUVs from a lipid film that includes these pre-formed proteoliposomes, resulting in a giant vesicle with functional, integrated membrane proteins. mdpi.com This allows for the creation of artificial cells that can, for instance, express a fluorescent protein internally while displaying a receptor protein on their surface.

The table below details research findings related to the use of Octyl-β-D-glucopyranoside in the assembly of artificial cell components.

| Application Area | Vesicle Type | Role of Octyl-β-D-glucopyranoside | Research Finding |

| Proteoliposome Formation | Small Unilamellar Vesicles (SUVs) | Solubilization of lipids and purified membrane proteins for reconstitution. mdpi.comacs.org | A standard and effective method for creating SUVs with correctly embedded and functional transmembrane proteins, such as integrins. mdpi.com |

| Vesicle-to-Micelle Transition Studies | Giant Unilamellar Vesicles (GUVs) | Controlled perturbation of the GUV membrane to study lipid-detergent interactions. | Allows for the direct visualization of how surfactant partitioning affects membrane properties, which is crucial for controlling reconstitution processes. |

| Functional Protein Incorporation | Cationic Liposomes | Used in the analysis and characterization of proteoliposomes made via cell-free synthesis. | Cationic liposomes can act as chaperones during cell-free synthesis, and detergents like OG are part of standard analytical protocols for these systems. rsc.org |

| Artificial Cell Assembly | Giant Unilamellar Vesicles (GUVs) | Facilitates the preparation of protein-containing components used in GUV formation methods (e.g., gel-assisted swelling). mdpi.com | Enables the construction of GUVs that incorporate functional transmembrane proteins, a critical step in engineering advanced artificial cells. mdpi.com |

Interfacial and Intermolecular Interactions of Octyl β D Glucopyranoside with Biological Systems

Thermodynamic Analysis of Octyl-β-D-glucopyranoside Partitioning into Lipid Bilayers

The interaction of the nonionic detergent Octyl-β-D-glucopyranoside with lipid bilayers has been quantitatively characterized using high-sensitivity isothermal titration calorimetry (ITC) and solid-state 2H-NMR spectroscopy. nih.gov These studies focus on the transfer of the detergent from an aqueous phase into model membranes, typically composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), at concentrations below the critical micellar concentration (CMC) of the detergent. nih.govhbku.edu.qa

The partitioning of Octyl-β-D-glucopyranoside into POPC lipid bilayers can be described by a surface partition equilibrium. nih.gov This process is characterized by a partition coefficient (K), a molar binding enthalpy (ΔH°D), and a free energy of binding (ΔG°D). nih.govhbku.edu.qa The transfer is defined by a partition coefficient of K = 120 ± 10 M-1. nih.govhbku.edu.qa The binding energetics reveal a molar binding enthalpy of ΔH°D = 1.3 ± 0.15 kcal/mol and a free energy of binding of ΔG°D = -5.2 kcal/mol. nih.govhbku.edu.qa

The composition of the membrane influences these parameters. For instance, the partition constant K was observed to decrease to approximately 100 M-1 when POPC membranes were mixed with cholesterol or with negatively charged lipids. nih.govhbku.edu.qa However, the partition coefficient was found to be independent of membrane curvature. nih.govhbku.edu.qa In contrast, the partition enthalpy showed more significant variation; it increased by about 50% for large vesicles and by as much as 75% for membranes containing 50 mol% cholesterol. nih.govhbku.edu.qa

| Parameter | Value | Condition |

|---|---|---|

| Partition Coefficient (K) | 120 ± 10 M-1 | Pure POPC Bilayer |

| Partition Coefficient (K) | ~100 M-1 | POPC with Cholesterol or Negatively Charged Lipids |

| Molar Binding Enthalpy (ΔH°D) | 1.3 ± 0.15 kcal/mol | Pure POPC Bilayer |

| Free Energy of Binding (ΔG°D) | -5.2 kcal/mol | Pure POPC Bilayer |

The transfer of Octyl-β-D-glucopyranoside into the lipid bilayer is a temperature-dependent process. nih.gov This dependence is characterized by a molar heat capacity of ΔCp = -75 cal K-1 mol-1. nih.govhbku.edu.qa The near-zero binding enthalpy (ΔH) and the large negative heat capacity are characteristic features of a hydrophobic binding equilibrium. nih.govhbku.edu.qa Studies on the related compound, Octyl-β-thioglucopyranoside, also show a strong temperature dependence of the partition enthalpy, with a molar specific heat capacity of transfer of ΔCp = -98 cal/(mol x K). nih.gov

Dynamic and Conformational Effects of Octyl-β-D-glucopyranoside on Model Membranes

The insertion of Octyl-β-D-glucopyranoside into model membranes induces significant structural and dynamic changes within the lipid bilayer, which have been investigated using techniques such as solid-state 2H-NMR and atomic force microscopy. nih.govnih.gov

Upon partitioning into the lipid bilayer, Octyl-β-D-glucopyranoside has a pronounced effect on the hydrophobic core of the membrane. nih.gov Specifically, the fluctuations of fatty acyl chain segments located in the inner part of the bilayer increase significantly as the concentration of the detergent increases. nih.govhbku.edu.qa This indicates a disordering effect on the lipid tails, enhancing their mobility. nih.gov This perturbation is distinct from that of other nonionic detergents, such as octaethyleneglycol mono-n-dodecylether (C12E8), which tends to produce a more generalized disordering at all levels of the lipid bilayer. hbku.edu.qanih.gov

In stark contrast to its effect on the acyl chains, Octyl-β-D-glucopyranoside has almost no influence on the lipid headgroup region. nih.govhbku.edu.qa This region remains the most stable structural element of the lipid membrane, staying intact even at detergent concentrations approaching those required for complete bilayer disruption. nih.gov The stability of the headgroup region persists until the disordering of the acyl chains reaches a critical limit, at which point solubilization occurs. hbku.edu.qanih.gov

Real-time atomic force microscopy (AFM) has been used to visualize the dynamic process of membrane solubilization by Octyl-β-D-glucopyranoside on supported model lipid bilayers. nih.gov These experiments reveal a concentration-dependent mechanism. nih.gov

Below the Critical Micelle Concentration (CMC): When membranes are exposed to the detergent at concentrations below its CMC, it is unable to solubilize the bilayer. nih.gov However, in mixed-lipid systems (e.g., DOPC/DPPC), the gel-phase DPPC domains are instantly dissolved into the fluid DOPC matrix. This suggests that the detergent induces a disorganization of the molecular packing within the more ordered lipid domains. nih.gov

Above the Critical Micelle Concentration (CMC): At concentrations higher than the CMC, the detergent provokes the complete and immediate desorption of the entire lipid bilayer from the support surface. nih.gov Following this initial solubilization, patches begin to reappear on the bare surface. nih.gov This redeposition activity, combined with fusion events, can progressively lead to the recovery of a continuous bilayer, highlighting a complex mechanism of solubilization and reassembly. nih.gov

Interactions with Soluble Biomolecules and Protein Aggregation Pathways

Mechanistic Studies of Octyl-β-D-glucopyranoside Binding to Globular Proteins (e.g., Bovine Serum Albumin)

The interaction between the nonionic surfactant n-octyl-β-D-thioglucopyranoside (OTG), a compound structurally similar to Octyl-β-D-glucopyranoside, and the globular protein bovine serum albumin (BSA) has been a subject of detailed investigation. biorxiv.org Studies utilizing techniques such as surface tension measurements, steady-state fluorescence, and dynamic light scattering have provided insights into this binding process. biorxiv.org

A key observation is the delay in surfactant micellization in the presence of BSA. biorxiv.org This phenomenon is attributed to the partitioning of surfactant molecules into the hydrophobic sites of the protein, making them unavailable for micelle formation and thus serving as evidence of a direct interaction. biorxiv.org The binding process itself appears to be non-cooperative at lower surfactant concentrations. However, as the concentration of the surfactant increases, the binding becomes cooperative in nature. biorxiv.org

Fluorescence emission spectra of the intrinsic tryptophan residues within BSA indicate that at high surfactant concentrations, the protein undergoes partial denaturation. biorxiv.org Furthermore, resonance energy transfer studies from tryptophan residues to 8-anilinonaphthalene-1-sulfonate have revealed slight conformational changes in the protein structure even at low surfactant concentrations. biorxiv.org The formation of surfactant clusters adsorbed onto the protein surface is suggested by a reduction in the average aggregation number in the presence of BSA. biorxiv.org Dynamic light scattering measurements have helped to distinguish between two primary structures in the OTG/BSA system: surfactant-protein complexes, described as having a "pearl necklace" structure, existing in equilibrium with free surfactant micelles. biorxiv.org

Interactive Table: Binding Characteristics of n-octyl-β-D-thioglucopyranoside (OTG) with Bovine Serum Albumin (BSA) (Note: Data is based on studies of OTG, a close structural analog of Octyl-β-D-glucopyranoside)

| Parameter | Observation | Implication |

| Surfactant Micellization | Delayed in the presence of BSA | Surfactant molecules partition into hydrophobic sites of the protein. |

| Binding Cooperativity | Non-cooperative at low concentrations, cooperative at high concentrations | The mechanism of binding changes with surfactant concentration. |

| Protein Conformation | Partial denaturation at high surfactant concentrations | High concentrations of the surfactant can alter the protein's structure. |

| Surfactant Aggregation | Formation of surfactant clusters on the protein surface | The protein acts as a scaffold for surfactant aggregation. |

| Complex Structure | "Pearl necklace" model | Describes the arrangement of surfactant molecules along the protein chain. |

Modulatory Effects on Protein Oligomerization and Fibrillation (e.g., α-Synuclein)

Information regarding the direct modulatory effects of Octyl-β-D-glucopyranoside on the oligomerization and fibrillation of α-Synuclein is not available in the reviewed scientific literature.

Inclusion Complex Formation with Cyclodextrins

Octyl-β-D-glucopyranoside (OG) is known to form inclusion complexes with cyclodextrins, particularly α-cyclodextrin (αCD). nih.govnih.gov This interaction has been characterized using various experimental techniques, including surface tension measurements and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov The formation of these complexes directly impacts the behavior of OG in aqueous solutions.

Surface tension measurements have shown that α-cyclodextrin interacts with OG monomers in the aqueous phase. nih.govnih.gov This interaction leads to a progressive depletion of OG molecules from the air-water interface as the concentration of α-cyclodextrin increases. nih.govnih.gov A significant consequence of this is the shift of the critical micelle concentration (cmc) of OG to higher values with increasing α-cyclodextrin concentration. nih.govnih.gov

The stoichiometry of the OG-αCD complex has been determined to be 1:1, with an association constant calculated to be approximately (1.85 ± 0.35) x 10³ L mol⁻¹. nih.gov Structural characterization using two-dimensional NOESY ¹H NMR has revealed that the hydrocarbon chain of the OG molecule is embedded within the cyclodextrin (B1172386) cavity, while its polar head group and the α-methylene group remain outside the secondary face of the α-cyclodextrin. nih.gov

The solubility of the OG-αCD complex is dependent on the host-guest ratio. nih.gov At low concentrations of free cyclodextrin, the complex exhibits high solubility. nih.gov However, an increase in the concentration of unassociated α-cyclodextrin can induce crystallization of the cyclodextrin molecules at concentrations well below the normal aqueous solubility of pure α-cyclodextrin. nih.gov

Interactive Table: Thermodynamic and Structural Parameters of Octyl-β-D-glucopyranoside (OG) - α-Cyclodextrin (αCD) Inclusion Complex

| Parameter | Value/Observation | Technique(s) Used |

| Stoichiometry | 1:1 | Job's plot from surface tension measurements |

| Association Constant (Kₐ) | (1.85 ± 0.35) x 10³ L mol⁻¹ | Surface tension measurements |

| Structural Arrangement | OG hydrocarbon chain inside αCD cavity, polar head outside | 2D NOESY ¹H NMR |

| Effect on OG CMC | Increases with increasing αCD concentration | Surface tension measurements |

| Solubility | High at low free αCD levels; crystallization at high free αCD levels | Turbidity recording and optical microscopy |

Influence on Energy Transfer Processes in Photosynthetic Membranes (e.g., Thylakoids)

Octyl-β-D-glucopyranoside has been utilized as a nonionic detergent for the fractionation of thylakoid membranes from spinach, demonstrating its influence on the organization and, by extension, the energy transfer processes within these photosynthetic structures. researchgate.netfigshare.comnih.gov The gentle solubilizing properties of this detergent allow for the selective extraction of certain chlorophyll-protein complexes while preserving some of their functional characteristics. researchgate.netfigshare.comnih.gov

Specifically, treatment of thylakoid membranes with a 30 millimolar solution of Octyl-β-D-glucopyranoside preferentially extracts complexes that contain protein and chlorophylls (B1240455) a and b. researchgate.netfigshare.com This process leaves behind a residue that is highly enriched in CP I, the P700-chlorophyll a protein complex. researchgate.netfigshare.com The extraction is considered relatively mild, as it results in the formation of very little free chlorophyll (B73375). researchgate.netfigshare.com

Furthermore, analysis of the extracted components via sodium dodecyl sulfate-gel electrophoresis reveals the presence of two minor chlorophyll a complexes, in addition to the main chlorophyll a/b complex. researchgate.net This indicates that Octyl-β-D-glucopyranoside can be used to dissect the intricate arrangement of photosynthetic complexes within the thylakoid membrane, which is crucial for efficient energy transfer from light-harvesting antennae to the reaction centers. nih.gov The ability to maintain the energy transfer from chlorophyll b to chlorophyll a during the solubilization of thylakoid membranes is a notable application of this compound. nih.gov

Effects on Cellular Membrane Stability (e.g., Erythrocyte Hemolysis)

The interaction of n-octyl-β-D-glucopyranoside with cellular membranes has been studied using erythrocytes as a model system, with a focus on its effects on membrane stability and hemolysis. researchgate.netmdpi.com These studies have revealed a biphasic effect of the surfactant on both human and rat erythrocyte membranes. researchgate.netmdpi.com

In hypotonic conditions, which induce osmotic stress and lead to cell lysis, n-octyl-β-D-glucopyranoside exhibits a protective, anti-hemolytic effect at lower concentrations. researchgate.netmdpi.com For instance, in a concentration range of 0.1-2.0 mM, the presence of the surfactant reduces hemolysis in both human and rat erythrocytes. researchgate.net Without the surfactant, hemolysis levels were observed to be around 60% for human and 66% for rat erythrocytes under the tested hypotonic conditions. researchgate.net With the addition of n-octyl-β-D-glucopyranoside, these levels were reduced to 29.8% and 22.4%, respectively. researchgate.net This stabilizing effect is also evident in osmotic fragility curves, where the surfactant significantly protects the erythrocytes from hypotonic lysis. researchgate.net

Conversely, at higher concentrations in an isotonic medium, n-octyl-β-D-glucopyranoside induces hemolysis. researchgate.netmdpi.com Hemolysis becomes apparent at concentrations greater than 4.0 mM and increases with rising surfactant concentration, leading to complete cell lysis at around 9.0 mM. researchgate.net The concentration required to cause 50% hemolysis (HC50) in isotonic conditions was found to be 8.35 mM for human erythrocytes and 8.21 mM for rat erythrocytes. researchgate.net

Interactive Table: Hemolytic and Anti-hemolytic Effects of n-Octyl-β-D-glucopyranoside on Erythrocytes

| Condition | OG Concentration Range | Effect on Erythrocytes | Species |

| Hypotonic | 0.1 - 2.0 mM | Anti-hemolytic (stabilizing) | Human & Rat |

| Isotonic | > 4.0 mM | Hemolytic (destabilizing) | Human & Rat |

| Isotonic (HC50) | 8.35 mM | 50% Hemolysis | Human |

| Isotonic (HC50) | 8.21 mM | 50% Hemolysis | Rat |

Advanced Analytical and Biophysical Methodologies for Octyl β D Glucopyranoside Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the multifaceted analysis of Octyl-β-D-glucopyranoside, offering detailed insights into its molecular structure, purity, and behavior in solution. These techniques are pivotal for both quality control and advanced research applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of Octyl-β-D-glucopyranoside. Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, confirming the identity and purity of the compound.

Structural Verification: The ¹H NMR spectrum of Octyl-β-D-glucopyranoside displays characteristic signals corresponding to the protons of the octyl chain and the glucose headgroup. The anomeric proton of the β-glucopyranoside linkage typically appears as a distinct doublet at a specific chemical shift, confirming the stereochemistry at the C1 position. The remaining protons of the glucopyranose ring exhibit complex multiplets in a specific region of the spectrum, while the protons of the octyl chain show characteristic signals corresponding to the terminal methyl group and the methylene (B1212753) groups. Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom in the molecule, allowing for complete structural assignment.

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, offer profound insights into the three-dimensional conformation of Octyl-β-D-glucopyranoside in solution. While detailed conformational studies on the free monomer are limited, transferred NOE (trNOE) experiments have been employed to study the conformation of similar glycosides when bound to proteins or other macromolecules. These studies reveal the spatial proximity of protons, allowing for the determination of the preferred orientation of the octyl chain relative to the glucose ring and the conformation of the glycosidic linkage. For instance, NOE data can elucidate the relative orientation of the octyl chain and the sugar rings in the bound state.

| Nucleus | Typical Chemical Shift Range (ppm) | Structural Information Provided |

|---|---|---|

| ¹H (Anomeric Proton) | ~4.2-4.4 | Confirms β-anomeric configuration |

| ¹H (Glucopyranose Ring Protons) | ~3.1-3.9 | Elucidates the structure of the sugar headgroup |

| ¹H (Octyl Chain Protons) | ~0.8-3.9 | Confirms the presence and structure of the alkyl chain |

| ¹³C (Anomeric Carbon) | ~103-104 | Confirms β-anomeric configuration |

| ¹³C (Glucopyranose Ring Carbons) | ~61-77 | Verifies the carbon skeleton of the sugar headgroup |

| ¹³C (Octyl Chain Carbons) | ~14-71 | Confirms the carbon skeleton of the alkyl chain |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chemical Analysis

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are routinely used for the quality control and chemical analysis of Octyl-β-D-glucopyranoside.

UV-Vis Spectroscopy: Octyl-β-D-glucopyranoside itself does not possess significant chromophores that absorb light in the UV-Vis region (200-800 nm). Consequently, UV-Vis spectroscopy is not typically used for the direct quantification or structural analysis of the pure compound. However, it serves as a crucial tool for assessing the purity of commercial preparations. spectrabase.com UV-absorbing impurities, which can be contaminants from the synthesis process, are readily detected by spectrophotometry. spectrabase.com The absence of significant absorbance at specific wavelengths, such as 260 nm and 280 nm, is a key indicator of the purity of the detergent, which is critical for applications in protein biochemistry where such impurities could interfere with protein concentration measurements. nih.gov

Infrared (IR) Spectroscopy: Infrared spectroscopy is a valuable technique for confirming the functional groups present in the Octyl-β-D-glucopyranoside molecule. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific chemical bonds. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups on the glucose ring. The absorption bands in the 2850-2960 cm⁻¹ region are due to the C-H stretching vibrations of the octyl chain's methylene and methyl groups. The C-O stretching vibrations of the ether linkage and the alcohol groups are typically observed in the 1000-1200 cm⁻¹ region. By analyzing the positions and intensities of these bands, the chemical integrity of the compound can be verified.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Hydroxyl) | Stretching | 3200-3600 (broad) |

| C-H (Alkyl) | Stretching | 2850-2960 |

| C-O (Ether and Alcohol) | Stretching | 1000-1200 |

Fluorescence Spectroscopy for Micellar Microenvironment and Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique used to investigate the formation and properties of Octyl-β-D-glucopyranoside micelles and their interactions with other molecules, particularly proteins. This method often employs fluorescent probes, which are molecules whose fluorescence properties are sensitive to the polarity of their local environment.

Micellar Microenvironment: The hydrophobic core of the micelles can be studied by observing the fluorescence emission of probes like pyrene. The ratio of the intensities of certain vibronic bands in the pyrene emission spectrum is sensitive to the polarity of the microenvironment, providing information about the hydrophobicity of the micellar core. Studies have utilized pyrene fluorescence to reveal that micelles formed by technical mixtures of octyl glucosides can have a more hydrophobic core compared to those formed by pure Octyl-β-D-glucopyranoside. scispace.com